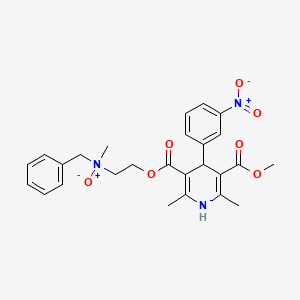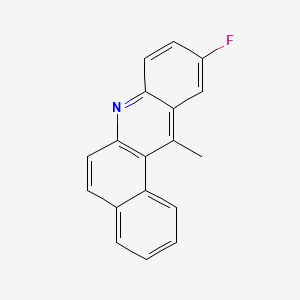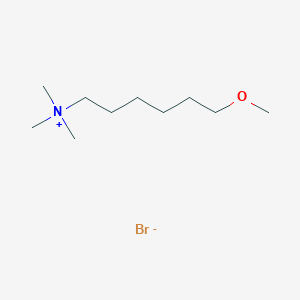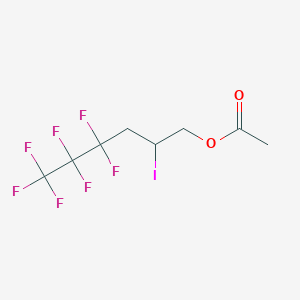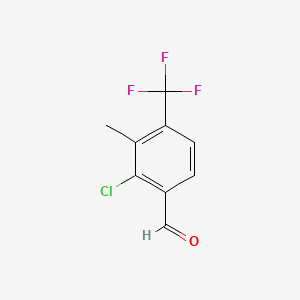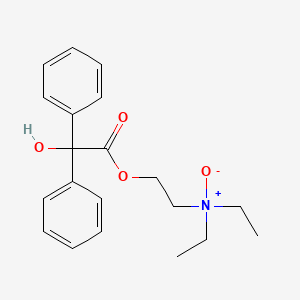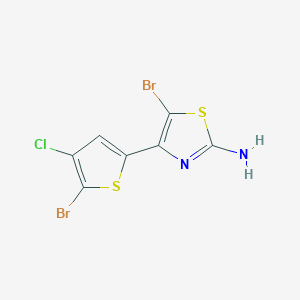
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound with the molecular formula C7H3Br2ClN2S2 This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the realm of heterocyclic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the bromination of 4-chlorothiophene followed by the formation of the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure maximum yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-(5-chlorothiophen-2-yl)thiazol-2-amine: Similar in structure but lacks the additional bromine atom.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Shares the bromine and chlorine atoms but differs in the overall structure and functional groups.
Uniqueness
The presence of both bromine and chlorine atoms in the thiophene and thiazole rings makes 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine unique. This dual halogenation can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C7H3Br2ClN2S2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
5-bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H3Br2ClN2S2/c8-5-2(10)1-3(13-5)4-6(9)14-7(11)12-4/h1H,(H2,11,12) |
Clé InChI |
AULWXGLYZIDHCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Cl)Br)C2=C(SC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


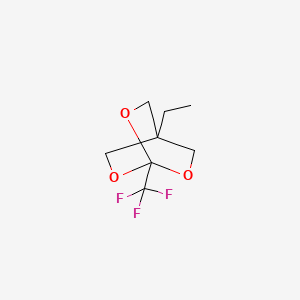
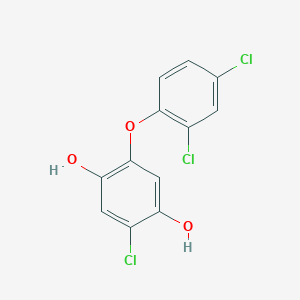
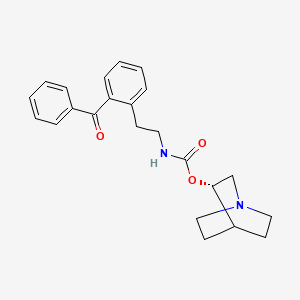
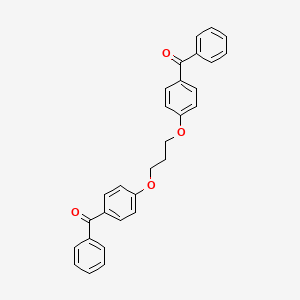
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
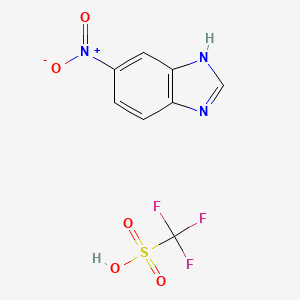
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
